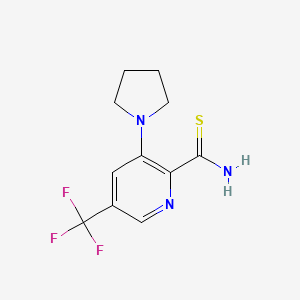

3-(1-Pyrrolidinyl)-5-(trifluoromethyl)pyridine-2-carbothioamide

Descripción

3-(1-Pyrrolidinyl)-5-(trifluoromethyl)pyridine-2-carbothioamide is a pyridine derivative characterized by a pyrrolidinyl substituent at the 3-position, a trifluoromethyl (-CF₃) group at the 5-position, and a carbothioamide (-C(=S)NH₂) moiety at the 2-position. This compound is cataloged under multiple identifiers, including ZINC00109435, AC1MCC26, and MolPort-000-146-387 .

Propiedades

IUPAC Name |

3-pyrrolidin-1-yl-5-(trifluoromethyl)pyridine-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N3S/c12-11(13,14)7-5-8(17-3-1-2-4-17)9(10(15)18)16-6-7/h5-6H,1-4H2,(H2,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQEAKIQHXQYIFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(N=CC(=C2)C(F)(F)F)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372375 | |

| Record name | 3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

257287-82-4 | |

| Record name | 3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Chlorination and Fluorination of Pyridine Precursors

The trifluoromethyl group on the pyridine ring is commonly introduced by fluorination of chlorinated precursors such as 2,3-dichloro-5-(trichloromethyl)pyridine. This involves:

- Chlorination of 2-chloro-5-(chloromethyl)pyridine to form 2,3-dichloro-5-(trichloromethyl)pyridine using chlorine gas and antimony trichloride as a catalyst under controlled heating (75–140 °C) and stirring conditions.

- Subsequent fluorination of the trichloromethyl group using anhydrous hydrogen fluoride (HF) in the presence of metal halide catalysts such as FeCl3 or FeF3 under superatmospheric pressure (5–1200 psig) and elevated temperatures (150–250 °C).

- The fluorination reaction converts the trichloromethyl group to the trifluoromethyl group, yielding high-purity 2,3-dichloro-5-(trifluoromethyl)pyridine.

This method improves yield and selectivity compared to vapor-phase fluorination, which requires higher temperatures and results in more by-products.

Table 1: Key Parameters for Chlorination and Fluorination Steps

| Step | Reagents/Catalysts | Temperature (°C) | Pressure (psig) | Time (hours) | Notes |

|---|---|---|---|---|---|

| Chlorination | Cl2, SbCl3 catalyst | 75–140 | Atmospheric | Variable | Controlled Cl2 flow rate, stirring |

| Fluorination | Anhydrous HF, FeCl3/FeF3 | 150–250 | 5–1200 | 1–100 | Superatmospheric pressure, catalyst |

| Product Isolation | Distillation, washing | - | - | - | pH adjustment to ~8, steam distillation |

Introduction of the Pyrrolidinyl Group

The 3-position pyrrolidinyl substitution on the pyridine ring is typically introduced through catalytic amination of halogenated pyridine intermediates:

- Amination of 3-chloro or 3-bromo-5-(trifluoromethyl)pyridine derivatives with pyrrolidine under palladium or copper catalysis.

- Conditions involve moderate temperatures (40–100 °C) and use of ligands such as Xantphos to facilitate coupling.

- This step yields 3-(1-pyrrolidinyl)-5-(trifluoromethyl)pyridine intermediates ready for further functionalization.

Conversion to the Carbothioamide Derivative

The carbothioamide group at the 2-position of the pyridine ring is introduced by thiocarbonylation:

- Reaction of the 2-aminopyridine derivative with thiocarbonyldiimidazole or similar thiocarbonyl transfer reagents at mild temperatures (~40 °C).

- The process involves nucleophilic attack of the amino group on the thiocarbonyl reagent to form the carbothioamide functionality.

- This method is efficient and allows the preparation of a library of carbothioamide derivatives by varying the amine and pyridine substituents.

Representative Synthetic Scheme Summary

| Step | Starting Material | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 2-chloro-5-(chloromethyl)pyridine | Cl2, SbCl3 catalyst, 75–140 °C | 2,3-dichloro-5-(trichloromethyl)pyridine |

| 2 | Above intermediate | Anhydrous HF, FeCl3 catalyst, 150–250 °C, 5–1200 psig | 2,3-dichloro-5-(trifluoromethyl)pyridine |

| 3 | 3-chloro-5-(trifluoromethyl)pyridine | Pyrrolidine, Pd or Cu catalyst, 40–100 °C | 3-(1-pyrrolidinyl)-5-(trifluoromethyl)pyridine |

| 4 | 2-aminopyridine derivative | Thiocarbonyldiimidazole, 40 °C | This compound |

Research Findings and Analytical Data

- The carbothioamide derivatives synthesized by this method show characteristic NMR signals corresponding to the thiocarbonyl group (C=S) and the pyrrolidinyl moiety.

- High-resolution mass spectrometry (HRMS) confirms molecular weights consistent with the target compound.

- The synthetic route allows for variation in substituents on the pyridine ring and amine groups, enabling structure-activity relationship studies for biological evaluations.

Análisis De Reacciones Químicas

Types of Reactions

3-(1-Pyrrolidinyl)-5-(trifluoromethyl)pyridine-2-carbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbothioamide group to an amine.

Substitution: The pyrrolidinyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds similar to 3-(1-Pyrrolidinyl)-5-(trifluoromethyl)pyridine-2-carbothioamide exhibit significant anticancer properties. A study synthesized various trifluoromethyl pyrimidine derivatives, some of which demonstrated moderate to excellent anticancer activity against cancer cell lines such as PC3, K562, Hela, and A549 at concentrations as low as 5 µg/ml. Notably, these compounds were compared with doxorubicin, a standard chemotherapy drug, showing promising results in inhibiting cancer cell proliferation .

Antifungal and Insecticidal Properties

The compound has also shown potential as an antifungal agent. In vitro tests revealed effective antifungal activities against various pathogens like Botrytis cinerea and Sclerotinia sclerotiorum, with some derivatives achieving inhibition rates comparable to established fungicides . Additionally, moderate insecticidal activities were observed against pests such as Mythimna separata and Spodoptera frugiperda, suggesting its applicability in agricultural pest management .

Agricultural Applications

Given its antifungal and insecticidal properties, this compound can be explored for use as a biopesticide. The ability to combat fungal pathogens and insect pests positions it as a viable candidate for sustainable agriculture practices. The synthesis of derivatives with enhanced activity could lead to the development of new agrochemicals that are less harmful to the environment compared to traditional pesticides.

Material Science Applications

In material science, the unique chemical structure of this compound allows for potential applications in creating functional materials. Its properties could be harnessed in the development of coatings or polymers with specific functionalities such as enhanced durability or resistance to environmental degradation.

Case Study 1: Synthesis and Evaluation of Derivatives

A recent study focused on synthesizing a series of trifluoromethyl pyrimidine derivatives bearing an amide moiety. The derivatives were evaluated for their biological activities, revealing that several compounds exhibited excellent antifungal properties with inhibition rates exceeding those of commercial fungicides . This highlights the potential of modifying the existing structure of this compound to enhance its efficacy.

Case Study 2: Anticancer Screening

Another significant investigation involved screening various derivatives against multiple cancer cell lines. The results indicated that certain modifications led to increased potency against specific types of cancer cells, suggesting that further research into structure-activity relationships could yield more effective therapeutic agents .

Mecanismo De Acción

The mechanism of action of 3-(1-Pyrrolidinyl)-5-(trifluoromethyl)pyridine-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Substituent Variations at the 3-Position

The 3-position substituent significantly influences the compound’s reactivity, solubility, and biological interactions. Key analogs include:

Key Findings :

Role of the Trifluoromethyl (-CF₃) Group

The 5-trifluoromethyl group is a common feature across analogs, contributing to:

- Lipophilicity : Enhances membrane permeability.

- Metabolic Stability : Resists oxidative degradation due to strong C-F bonds.

- Electron-Withdrawing Effects : Reduces electron density at the pyridine ring, directing reactivity toward electrophilic aromatic substitution.

Carbothioamide (-C(=S)NH₂) Modifications

The carbothioamide group at the 2-position is conserved in many analogs, but its role varies with adjacent substituents:

- In 3-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethyl)pyridine-2-carbothioamide, the triazole group may synergize with carbothioamide for metal chelation or enzyme inhibition .

- In 3-chloro derivatives, the chloro group’s electron-withdrawing effect could polarize the carbothioamide, enhancing its nucleophilicity .

Actividad Biológica

3-(1-Pyrrolidinyl)-5-(trifluoromethyl)pyridine-2-carbothioamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer research. This article reviews the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C10H11F3N2S

- Molecular Weight : 248.27 g/mol

- SMILES Notation : FC(F)(F)C1=CC=CN=C1N2CCCC2

This compound features a pyridine ring substituted with a trifluoromethyl group and a carbothioamide functional group, contributing to its unique reactivity and biological properties.

Anti-inflammatory Activity

Research has indicated that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, a study examining related trifluoromethyl-pyridine derivatives found that they displayed notable inhibition of cyclooxygenase-2 (COX-2) enzyme activity, which is crucial in the inflammatory process. The anti-inflammatory activity was assessed using the carrageenan-induced rat paw edema model, showing efficacy comparable to standard anti-inflammatory drugs like indomethacin .

Anticancer Potential

The compound's structural similarity to known anticancer agents suggests potential activity against various cancer cell lines. Preliminary studies have indicated that derivatives of pyridine can induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways . Further investigation into this compound could reveal its efficacy against specific cancer types.

Study on Trifluoromethyl Derivatives

A comprehensive study focused on the synthesis and biological evaluation of several trifluoromethyl derivatives, including those related to this compound. The results indicated that these compounds exhibited significant anti-inflammatory activity ranging from 47% to 76% inhibition compared to indomethacin (78% inhibition) in animal models . This suggests that the trifluoromethyl group plays a crucial role in enhancing biological activity.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of this compound to COX-2. These studies revealed favorable interactions within the active site of the enzyme, indicating a potential mechanism through which this compound exerts its anti-inflammatory effects .

Data Summary

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 3-(1-Pyrrolidinyl)-5-(trifluoromethyl)pyridine-2-carbothioamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution on halogenated pyridine precursors. For example, substituting a chlorine atom in 3-chloro-5-(trifluoromethyl)pyridine derivatives with pyrrolidine under basic conditions (e.g., NaH in DMF at 80–100°C) . Alternatively, coupling reactions like Suzuki-Miyaura can introduce the pyrrolidinyl group using boronic acid derivatives, with palladium catalysts and inert solvents (e.g., THF) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR confirm the pyrrolidinyl and pyridine ring connectivity, while 19F NMR verifies the trifluoromethyl group .

- HPLC : Purity assessment (≥95%) using C18 columns with acetonitrile/water gradients .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) .

- Elemental Analysis : Ensures correct C, H, N, and S composition, critical for confirming stoichiometry.

Q. How does the trifluoromethyl group influence the compound's physicochemical properties?

- Methodological Answer : The -CF3 group enhances lipophilicity (measured via logP assays) and metabolic stability. Assess stability using liver microsomal assays (e.g., incubation with NADPH, LC-MS quantification of parent compound degradation). The electron-withdrawing nature of -CF3 can be studied via Hammett substituent constants in structure-activity relationship (SAR) models .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing the pyrrolidinyl moiety?

- Methodological Answer :

- Parameter Optimization : Screen solvents (DMF vs. THF), bases (NaH vs. K2CO3), and temperatures (60–120°C) via Design of Experiments (DoE).

- Catalyst Selection : For coupling reactions, test Pd(PPh3)4 vs. Pd(OAc)2 with ligands like XPhos.

- Real-Time Monitoring : Use in-situ FTIR or HPLC to track reaction progress and identify intermediates/by-products .

Q. How to resolve discrepancies in biological activity data across different assays?

- Methodological Answer :

- Assay Validation : Confirm target engagement using orthogonal methods (e.g., enzymatic inhibition vs. cellular viability assays).

- Compound Integrity : Re-analyze purity (HPLC) and stability (e.g., LC-MS after 24h in assay buffer).

- Batch Variability : Re-synthesize the compound and compare activity.

- Statistical Analysis : Apply Bland-Altman plots to assess inter-assay variability .

Q. What strategies are effective for studying the compound's interaction with biological targets?

- Methodological Answer :

- Biophysical Methods : Surface plasmon resonance (SPR) for binding kinetics (Ka, Kd) and isothermal titration calorimetry (ITC) for thermodynamic profiling.

- Structural Biology : Co-crystallization with target proteins (e.g., kinases) for X-ray diffraction studies.

- Computational Modeling : Molecular dynamics simulations to predict binding modes, validated by alanine scanning mutagenesis .

Data Contradiction and Mechanistic Analysis

Q. How to address conflicting results in SAR studies for this compound?

- Methodological Answer :

- Data Normalization : Use standardized assays (e.g., IC50 values normalized to positive controls).

- Meta-Analysis : Pool data from multiple studies and apply multivariate regression to identify confounding variables (e.g., solvent effects in solubility).

- Proteomics Profiling : Identify off-target interactions via kinome-wide screening or thermal shift assays .

Q. What mechanistic insights can explain unexpected reactivity in substitution reactions?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow NMR to monitor intermediate formation.

- DFT Calculations : Model transition states to identify steric/electronic barriers (e.g., pyrrolidine’s ring strain during substitution).

- Isotopic Labeling : 18O/15N tracing to elucidate reaction pathways (e.g., SNAr vs. radical mechanisms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.